Methyl 2,5-bis(azanyl)pentanoate dihydrochloride
Description
Methyl 2,5-bis(azanyl)pentanoate dihydrochloride is a synthetic organic compound featuring a pentanoate backbone with two primary amine groups (azanyl) at the 2- and 5-positions, esterified with a methyl group and stabilized as a dihydrochloride salt. Its molecular formula is C₆H₁₄N₂O₂·2HCl, with a molar mass of 218.92 g/mol. The ester functional group (COOCH₃) distinguishes it from structurally related amide derivatives.
Properties
IUPAC Name |
methyl 2,5-diaminopentanoate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-10-6(9)5(8)3-2-4-7;;/h5H,2-4,7-8H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFZNVWAQDVFAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCN)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Ornithine Methyl Ester Dihydrochloride can be synthesized by reacting L-ornithine with methanol in the presence of hydrochloric acid. The reaction typically involves the esterification of the carboxyl group of L-ornithine with methanol, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of L-Ornithine Methyl Ester Dihydrochloride involves large-scale esterification reactions under controlled conditions. The process includes the purification of the product through crystallization and drying to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: L-Ornithine Methyl Ester Dihydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-ornithine and methanol.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Condensation: The compound can undergo condensation reactions with other carboxylic acids or esters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Substitution: Common reagents include alkyl halides and acyl chlorides.
Condensation: Often involves the use of dehydrating agents like dicyclohexylcarbodiimide (DCC).
Major Products:
Hydrolysis: Produces L-ornithine and methanol.
Substitution: Yields various substituted derivatives depending on the reagents used.
Condensation: Forms amides or esters with other carboxylic acids or esters.
Scientific Research Applications
L-Ornithine Methyl Ester Dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a substrate in enzymatic studies and metabolic research.
Medicine: Utilized in the synthesis of pharmaceutical compounds and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of L-Ornithine Methyl Ester Dihydrochloride involves its metabolism to L-ornithine, which is then converted to L-arginine. L-arginine stimulates the release of growth hormone from the pituitary gland. This process is crucial for the disposal of excess nitrogen and the synthesis of polyamines, which are essential for cell growth and function .
Comparison with Similar Compounds
Key Similar Compounds:
(2S)-2,5-Diaminopentanamide Dihydrochloride (Evidence Compound) Molecular Formula: C₅H₁₃N₃O·2HCl Molar Mass: 204.1 g/mol Functional Group: Amide (CONH₂) at the terminal position. Physical Form: Powder .
Methyl 2,5-Bis(azanyl)pentanoate Dihydrochloride (User’s Compound) Molecular Formula: C₆H₁₄N₂O₂·2HCl Functional Group: Ester (COOCH₃) at the terminal position.
Comparative Data Table:
*Inferred from structural analogs.
Solubility and Reactivity:
- Hydrolysis Sensitivity : The ester group in the user’s compound is more susceptible to hydrolysis under acidic or alkaline conditions than the amide bond in the evidence compound, necessitating careful storage (e.g., dry, cool environments) .
Biological Activity
Methyl 2,5-bis(azanyl)pentanoate dihydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two amino groups attached to a pentanoate backbone. This structure suggests potential interactions with biological systems, particularly in terms of enzyme inhibition and cellular signaling.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds with similar structural features. For instance, derivatives that exhibit significant inhibitory effects on cancer cell lines have been documented. The most active compounds in related studies demonstrated IC50 values ranging from 5.4 to 17.2 μM against various cancer cell lines, indicating a promising cytotoxic profile .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| (R)-5a | A2780 | 5.4 | Induces mitochondrial depolarization |
| (S)-5a | HT-29 | >20 | No significant effect |
| (R)-2b | MSTO-211H | 10.1 | Inhibits cell growth |
The mechanism by which this compound exerts its biological effects may involve:
- Mitochondrial Dysfunction : Similar compounds have been shown to induce mitochondrial membrane depolarization, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
- Cell Cycle Arrest : Studies indicate that certain derivatives can cause cell cycle phase changes, notably an increase in the G0/G1 phase while decreasing S and G2/M phases, suggesting a potential for cell cycle regulation as a therapeutic strategy .
Study on Anticancer Properties
A study focused on the anticancer properties of this compound analogs demonstrated that these compounds could effectively inhibit tumor growth in vitro. The research involved testing various concentrations and assessing their cytotoxic effects on different cancer cell lines.
- Findings : The most effective compounds exhibited a concentration-dependent response, with notable cytotoxicity observed at higher concentrations.
- : These findings support the hypothesis that modifications to the compound's structure can enhance its biological activity against cancer cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Research indicates that:
- Substituent Effects : The presence of specific substituents can significantly influence the compound's potency. For example, longer carbon chains or specific functional groups may enhance activity against resistant bacterial strains .
- Molecular Docking Studies : Computational studies have predicted strong binding interactions with key enzymes involved in cancer progression, suggesting pathways for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
